molecular formula C12H8Cl2N4S B8396296 5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine

5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B8396296
M. Wt: 311.2 g/mol
InChI Key: XDBOLUQMQARCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine is a useful research compound. Its molecular formula is C12H8Cl2N4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8Cl2N4S

Molecular Weight

311.2 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)sulfanyl-1H-pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C12H8Cl2N4S/c13-6-3-7(14)5-8(4-6)19-10-2-1-9-11(16-10)12(15)18-17-9/h1-5H,(H3,15,17,18)

InChI Key

XDBOLUQMQARCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 350 mg of NaNO2 (5.07 mmol) in water (2 ml) is added to a stirring solution of 1.5 g of 3-amino-6-(3,5-dichlorophenylthio)picolinonitrile (5.07 mmol) in 100 ml of 50% sulfuric acid at 0° C. The mixture is stirred for 20 minutes at 0-5° C. A solution of 2.9 g of SnCl2.2H2O (12.7 mmol, 2.5 eq) in hydrochloric acid (12 N solution, 10 ml) is then added and the solution is stirred for 1 hour at room temperature. The solid formed is filtered and then washed twice with 20 ml of water. The solid is suspended in 100 ml and the pH is adjusted to 10 by adding 30% soda solution. The organic phase is separated and then dried on anhydrous sodium sulfate before being concentrated under vacuum. A light yellow solid is obtained after recrystallization in ethyl acetate (470 mg, 34%).
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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